1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine
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Overview
Description
1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine is a chemical compound with significant potential in scientific research. This compound is known for its versatile applications, paving the way for groundbreaking discoveries in various fields.
Preparation Methods
The synthesis of 1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents under specific temperature and pressure settings.
Chemical Reactions Analysis
1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Scientific Research Applications
1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is utilized in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine involves its interaction with specific molecular targets and pathways. The piperidine nucleus is known for its pharmacophoric features, making it a pivotal component in the production of drugs . The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in biological processes.
Comparison with Similar Compounds
1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine can be compared with other piperidine-based compounds, such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on various types of cancers.
Matrine: Known for its antimicrobial and anticancer activities.
These compounds share the piperidine nucleus but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects.
Properties
IUPAC Name |
1-[4-(4-piperidin-1-ylsulfonylphenoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c25-30(26,23-15-3-1-4-16-23)21-11-7-19(8-12-21)29-20-9-13-22(14-10-20)31(27,28)24-17-5-2-6-18-24/h7-14H,1-6,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKPEFOZBXEAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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